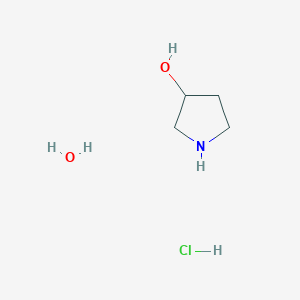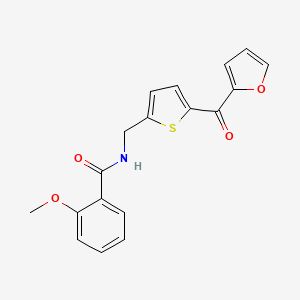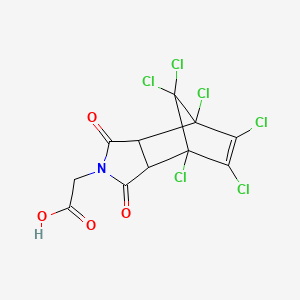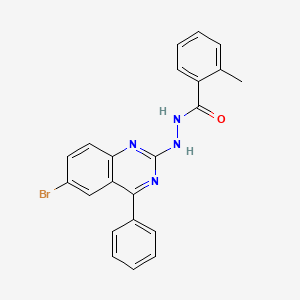![molecular formula C18H17FN2O5 B2857293 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-33-8](/img/structure/B2857293.png)
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzoyl group, a nitrophenyl group, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-nitroaniline in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The amide intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Reduction: Formation of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-aminophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid.
科学研究应用
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.
相似化合物的比较
Similar Compounds
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(4-nitrophenyl)propanoate: Similar structure but with a different position of the nitro group.
Ethyl 3-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is unique due to the presence of both a fluorobenzoyl group and a nitrophenyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMHNTYVAMSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
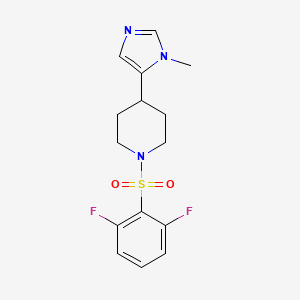

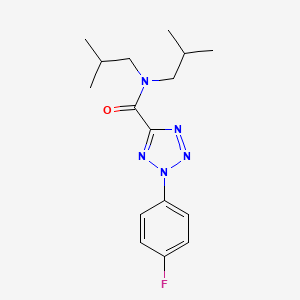
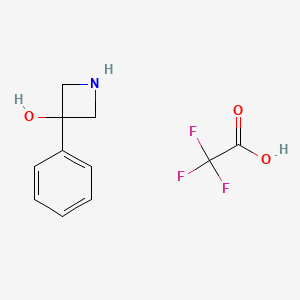

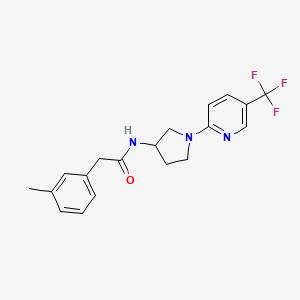
![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)
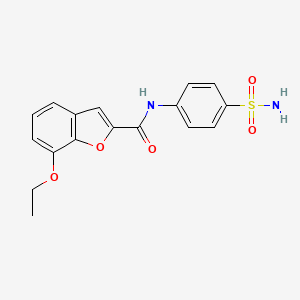
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)
